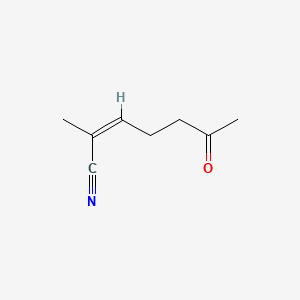![molecular formula C9H12O2 B13805506 Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid CAS No. 88211-22-7](/img/structure/B13805506.png)
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid (7CI,9CI) is a bicyclic compound characterized by its unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The bicyclo[3.2.1]octane ring system is a common structural motif in many sesquiterpenes and diterpenes, making it a significant compound in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be achieved through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method utilizes samarium diiodide as a key reagent for the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies as described above. The use of commercially available monoterpenes like carvone as starting materials is common, and the process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[3.3.1]nonane: Known for its use in anticancer research and asymmetric catalysis.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids, which display a wide array of biological activities.
Helminthosporol analogs: These compounds have a similar bicyclic framework and are used in plant growth studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
88211-22-7 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]oct-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,6-8H,3-5H2,(H,10,11) |
Clave InChI |
MQFISUOMMHQFQR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(CC1C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



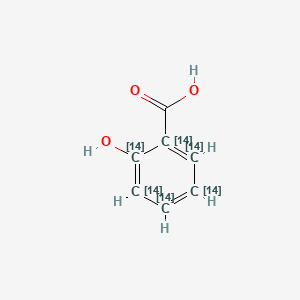
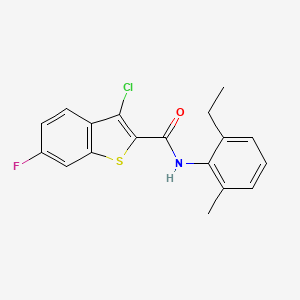
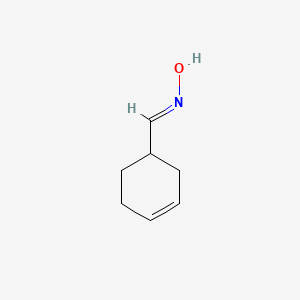
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
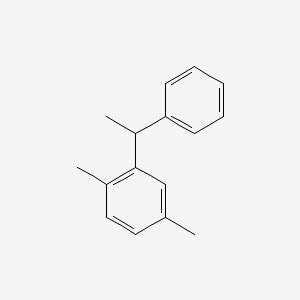
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
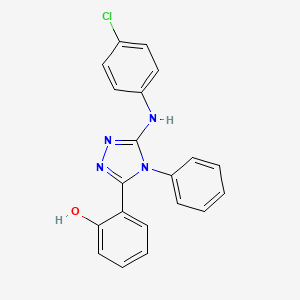
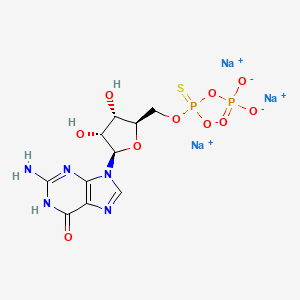
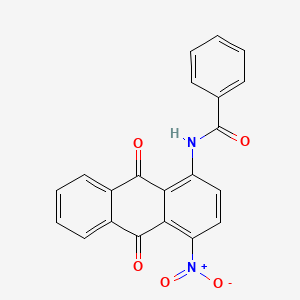

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
